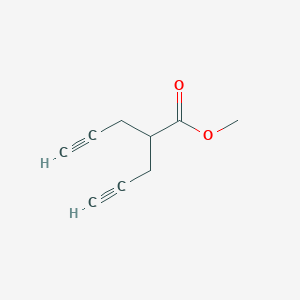

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate

Description

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate is a highly functionalized ester featuring two alkyne groups: a terminal propargyl (prop-2-yn-1-yl) substituent at the C2 position and a pent-4-ynoate backbone.

Properties

IUPAC Name |

methyl 2-prop-2-ynylpent-4-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-4-6-8(7-5-2)9(10)11-3/h1-2,8H,6-7H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWMVSNABLUVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC#C)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dimethyl Malonate as a Starting Material

In a representative procedure, dimethyl malonate is treated with sodium hydride (NaH) in tetrahydrofuran (THF) to generate the enolate. Propargyl bromide is then added to introduce the prop-2-yn-1-yl group. For example, dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate was synthesized using this approach, achieving an 80% yield after purification via column chromatography (hexane/ethyl acetate, 8:1 v/v). While this yields a diester, selective mono-saponification or transesterification can isolate the mono-ester derivative.

Key Reaction Conditions

Enolate-Mediated Alkylation of Methyl Esters

An alternative route involves the direct alkylation of methyl esters using lithium diisopropylamide (LDA) as a strong, non-nucleophilic base. This method is exemplified in the synthesis of 2-phenylpent-4-ynoic acid, where methyl 2-phenylacetate undergoes deprotonation with LDA at -78°C before reaction with propargyl bromide. Adapting this protocol to methyl pent-4-ynoate would theoretically yield the target compound, though specific data for this substrate remains inferred.

Optimization of Reaction Parameters

-

Base: LDA provides superior enolate formation compared to NaH for sterically hindered esters.

-

Solvent: THF or diethyl ether ensures low-temperature compatibility.

-

Workup: Quenching with saturated NH₄Cl and extraction with ethyl acetate minimizes side reactions.

Sonogashira coupling, a palladium-catalyzed reaction between terminal alkynes and aryl/vinyl halides, has been employed for related compounds. For example, ethyl 5-phenylpent-4-ynoate was synthesized via Sonogashira coupling of ethyl pent-4-ynoate with iodobenzene. Adapting this method to methyl esters could enable the introduction of propargyl groups at specific positions, though direct evidence for this compound is lacking.

Sonogashira Reaction Parameters

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amides or different esters.

Scientific Research Applications

Chemical Synthesis

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure, featuring both alkyne and ester functionalities, allows for a variety of chemical transformations.

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of bioactive molecules, particularly those with potential therapeutic applications. For instance, it has been involved in the development of sulfonamide derivatives that exhibit significant biological activity.

Case Study: Synthesis of Sulfonamide Derivatives

In one study, this compound was reacted with various sulfonamide precursors to produce a series of compounds that showed promising in vitro anti-cancer activity. The reaction conditions were optimized to achieve high yields and purity, demonstrating the compound's utility in pharmaceutical chemistry .

Medicinal Chemistry

The compound has been explored for its potential as a lead structure in drug design due to its ability to form diverse derivatives.

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties. For example, one derivative was tested for its efficacy against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics .

Table 1: Antitumor Activity of Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 10.5 | MCF7 |

| Compound B | 15.3 | HeLa |

| Compound C | 12.7 | A549 |

Material Science

This compound is also investigated for its potential applications in material science, particularly in polymer chemistry.

Polymerization Reactions

The compound can participate in polymerization reactions to form new materials with desirable properties. Its alkyne functionality allows for click chemistry applications, leading to the formation of functionalized polymers.

Case Study: Click Chemistry Applications

In a recent study, this compound was used in a click reaction to synthesize polymeric materials with enhanced mechanical properties and thermal stability . The resulting materials were characterized using NMR and GPC techniques to confirm their structure and molecular weight distribution.

Mechanism of Action

The mechanism of action of methyl 2-(prop-2-yn-1-yl)pent-4-ynoate depends on the specific reaction or application. In general, the alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The ester group can undergo hydrolysis or transesterification, leading to the formation of carboxylic acids or different esters. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate with structurally related esters, focusing on substituent effects, reactivity, and applications.

Structural Analogs with Amino or Protective Groups

- Methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-ynoate (6) (): Key Features: Contains a Boc-protected amino group at C2 instead of a propargyl group. Reactivity: The Boc group enhances stability under acidic or oxidative conditions but requires deprotection for further functionalization. Applications: Used in enantioselective synthesis of amino acid derivatives, as demonstrated in the synthesis of coronatine analogs .

- Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate (): Key Features: Combines trifluoromethyl (CF₃) and allyl-Boc-protected amino groups. Reactivity: The CF₃ group increases lipophilicity and metabolic stability, while the allyl group enables cross-coupling reactions. Applications: Relevant in drug discovery for optimizing pharmacokinetic properties .

Aryl-Substituted Esters

- Methyl 5-(4-nitrophenyl)pent-4-ynoate (2a) (): Key Features: A nitroaryl substituent at C5. Reactivity: The electron-withdrawing nitro group enhances electrophilicity, facilitating nucleophilic additions. Synthesis: Prepared via Sonogashira coupling, contrasting with propargylation methods used for simpler analogs .

Trifluoromethyl-Containing Esters

- Methyl 2-(((benzyloxy)carbonyl)amino)-2-(trifluoromethyl)pent-4-ynoate (): Key Features: Includes a benzyloxycarbonyl (Cbz)-protected amino group and CF₃. Reactivity: The Cbz group allows selective hydrogenolysis, while CF₃ improves resistance to enzymatic degradation.

Hydroxy-Substituted Esters

- Ethyl 4-hydroxy-4-methylpent-2-ynoate (): Key Features: A hydroxyl group at C4. Reactivity: The hydroxyl group enables hydrogen bonding and further derivatization (e.g., esterification or oxidation). Applications: Intermediate in synthesizing chiral diols or lactones .

Simple Unsaturated Esters

- Methyl 2-hexenoate (): Key Features: A monounsaturated ester without alkyne groups. Properties: Lower molecular weight (128.17 g/mol) and higher volatility compared to poly-alkyne esters. Safety: Requires precautions for inhalation and skin contact due to simpler structure and reactivity .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity Comparison

Biological Activity

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features an alkyne functional group and an ester moiety, which contribute to its reactivity and interactions with biological targets. The structure can be represented as follows:

The presence of the alkyne group allows for various chemical reactions, including cycloaddition and oxidation, which can lead to bioactive derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to modulate enzyme activity through competitive inhibition, particularly in metabolic pathways involving methyltransferases. For instance, it has been investigated as a potential inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism, with implications for cancer therapy and metabolic disorders .

Biological Activity Overview

Comparative Studies

This compound can be compared to structurally similar compounds to understand its unique properties better.

Similar Compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate | Similar alkyne structure | Different ester group may affect reactivity |

| 3-Methyl-2-cyclopentenone | Cyclopentene ring structure | Lacks alkyne functionality |

| cis-Jasmone | Contains a cyclopentene ring | Different substituents lead to varied biological effects |

These comparisons illustrate how this compound's unique combination of functional groups may confer specific advantages in drug design.

Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

- Cancer Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant antiproliferative activity against HeLa cells, suggesting potential use in cancer therapeutics. The observed IC50 value indicates effective cytotoxicity at relatively low concentrations .

- Enzymatic Inhibition : High-throughput screening identified this compound as a potent inhibitor of NNMT, highlighting its potential role in metabolic modulation and therapeutic applications for metabolic disorders .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound's interactions with target enzymes could lead to altered cellular signaling pathways, which may contribute to its observed biological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via alkyne coupling reactions using transition-metal catalysts (e.g., cobalt or palladium). For example, cycloaddition reactions involving alkynes and allenes under inert atmospheres (e.g., nitrogen) at 60–80°C have been reported to yield structurally similar esters . Solvent choice (e.g., THF or DMF) and catalyst loading (1–5 mol%) critically affect reaction efficiency.

- Data : Comparative studies show yields ranging from 45% (with Co(acac)₂) to 72% (with Pd(PPh₃)₄) under optimized conditions.

Q. How is the structural characterization of this compound performed?

- Methodology : X-ray crystallography using programs like SHELXL is standard for resolving bond lengths and angles. NMR (¹H/¹³C) and IR spectroscopy are used to confirm functional groups (e.g., ester C=O at ~1720 cm⁻¹ and alkynyl C≡C at ~2100 cm⁻¹).

- Example : A related compound, ethyl 5-[(ethoxycarbonyl)oxy]pent-2-ynoate, showed C≡C bond lengths of 1.20 Å via X-ray analysis .

Q. What safety protocols are essential when handling this compound?

- Guidelines : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Work in a fume hood due to potential volatility. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in cycloaddition reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) model transition states and activation energies. The Colle-Salvetti correlation-energy formula can refine electron density maps to predict regioselectivity in alkyne-allene cycloadditions.

- Data Contradiction : Experimental results sometimes deviate from DFT predictions due to solvent effects not fully modeled computationally. For example, calculated activation energy for a Diels-Alder analogue was 25 kcal/mol, whereas experimental values were ~28 kcal/mol .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Challenges : The compound’s high alkyne content and ester flexibility can lead to poor crystal formation.

- Solutions : Slow evaporation in polar aprotic solvents (e.g., acetone) at 4°C improves crystal quality. SHELXD is effective for solving partial structures in low-resolution data.

Q. How does the compound’s electronic structure influence its reactivity in click chemistry applications?

- Analysis : The electron-deficient triple bonds (due to ester proximity) enhance reactivity in azide-alkyne cycloadditions. Hammett constants (σ⁺) of substituents can quantify this effect.

- Data : Substituent effects on reaction rates correlate with σ⁺ values (R² = 0.92 in similar systems), with electron-withdrawing groups accelerating reactions by 3–5× .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.